1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in various fields of science. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a chlorinated phenoxy group, and a carboxamide functional group. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorinated phenoxy and carboxamide groups. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with a suitable alkylating agent to form the chlorinated phenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling
Properties
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,6-dimethylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-5-4-6-14(2)19(13)22-20(25)18-9-10-24(23-18)12-26-16-7-8-17(21)15(3)11-16/h4-11H,12H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWRVPKZJDRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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